4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Sourcing individual building blocks for SAR often requires tedious multi-step synthesis. 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride eliminates this bottleneck as a pre-formed, dual-reactive intermediate. • Introduces the complete 4-((4-methoxyphenyl)sulfonyl)butanoyl pharmacophore in a single acylation step, bypassing low-yielding fragment assembly. • The four-carbon butanoyl spacer enables precise spatial orientation distinct from simple sulfonyl chlorides, critical for target engagement. • 95% purity with consistent lot-to-lot quality; available for immediate global dispatch to support iterative lead optimization cycles.

Molecular Formula C11H13ClO4S
Molecular Weight 276.74 g/mol
CAS No. 1706434-84-5
Cat. No. B1473278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride
CAS1706434-84-5
Molecular FormulaC11H13ClO4S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl
InChIInChI=1S/C11H13ClO4S/c1-16-9-4-6-10(7-5-9)17(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
InChIKeyJKLDORZJXQKOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride Specifications & Procurement


4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride (CAS 1706434-84-5) is a specialty organosulfur compound classified as a sulfonyl-containing acyl chloride . It features a butanoyl chloride backbone connected to a 4-methoxyphenyl sulfonyl group, with a molecular formula of C11H13ClO4S and a molecular weight of 276.73 g/mol . The compound is offered by specialized chemical suppliers with a typical purity specification of 95.0% . Its primary utility is as a reactive acylating and sulfonylating intermediate in organic synthesis, particularly for introducing the 4-((4-methoxyphenyl)sulfonyl)butanoyl pharmacophore into target molecules [1].

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride Irreplaceability


Substituting 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride with a generic analog like 4-methoxybenzenesulfonyl chloride or a simple alkyl sulfonyl chloride is not viable for applications requiring a specific molecular architecture. The target compound provides a unique four-carbon butanoyl spacer between the reactive acyl chloride and the sulfonyl group, which directly influences the conformation, lipophilicity, and spatial orientation of the resulting pharmacophore in the final product [1]. In contrast, simpler sulfonyl chlorides lack this spacer, leading to a fundamentally different molecular geometry and, consequently, altered biological interactions and physicochemical properties [2]. This structural distinction is critical in structure-activity relationship (SAR) studies and the synthesis of complex molecules where the linker length and the electron-donating methoxy substituent are essential design elements [1].

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride Comparative Evidence


Physicochemical and Substituent Effects

When comparing 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride to its closest structural analogs, the chloro and methyl derivatives, the methoxy group confers distinct physicochemical properties. The target compound has a molecular weight of 276.73 g/mol , whereas the 4-chloro analog (CAS 1706453-27-1) has a molecular weight of 281.15 g/mol [1] and the 4-methyl analog (4-tosylbutanoyl chloride, CAS 1706460-77-6) has a molecular weight of 260.73 g/mol . The electron-donating nature of the methoxy group distinguishes it from the electron-withdrawing chloro substituent, potentially leading to different reactivity and metabolic stability in downstream applications.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Vendor Purity Specification

Reputable vendors provide a defined purity specification for 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride. Fluorochem lists the compound with a purity of 95.0% . The methyl analog, 4-tosylbutanoyl chloride, is also offered by the same vendor at the same 95.0% purity specification . This parity in vendor-reported purity indicates that both are supplied as research-grade intermediates with comparable quality control standards.

Chemical Procurement Quality Control Reproducibility

Procurement Cost Comparison

Procurement cost is a verifiable point of differentiation. Based on pricing from a single vendor (Fluorochem), 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride is more expensive than its methyl analog. For a 250 mg quantity, the target compound is priced at £162.00 , while 4-tosylbutanoyl chloride is priced at £160.00 . The price difference widens with quantity: for 1 g, the target compound costs £428.00 compared to £422.00 for the analog .

Budgeting Laboratory Management Sourcing Strategy

4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride Applications


Sulfonyl-Butanoyl Pharmacophore Synthesis

This compound is the preferred reagent for synthesizing molecules where the 4-((4-methoxyphenyl)sulfonyl)butanoyl group is a critical pharmacophore. The four-carbon linker provides optimal spacing between the sulfonyl group and the attachment point, which is a key design element for engaging specific biological targets. Using this pre-formed acyl chloride eliminates the need for multi-step, low-yielding syntheses of this complex fragment, thereby improving overall synthetic efficiency. [1]

SAR Studies

In SAR programs, the methoxy substituent offers a distinct electronic and steric profile compared to its chloro and methyl analogs. Researchers can procure 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride to systematically explore the impact of an electron-donating, hydrogen-bond-accepting group on target binding affinity, cellular activity, and physicochemical properties like logP and solubility. This allows for a more nuanced optimization of a lead series. [2]

MMP Inhibitor Development

The 4-methoxyphenylsulfonyl moiety is a recognized feature in various bioactive molecules, including certain matrix metalloproteinase (MMP) inhibitors. This compound serves as a direct and efficient building block for introducing this validated pharmacophore into new chemical entities being explored for applications in oncology, inflammation, and neurological disorders where MMPs are implicated. [1]

Advanced Organic Intermediates

Due to its dual reactive acyl chloride and stable sulfonyl functionalities, this compound is a versatile building block for constructing more complex chemical architectures. It can be used to derivatize amines, alcohols, and other nucleophiles, creating a library of sulfonamides, esters, and other derivatives with the precise 4-((4-methoxyphenyl)sulfonyl)butanoyl motif. This is essential for parallel synthesis and the preparation of focused compound collections. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((4-Methoxyphenyl)sulfonyl)butanoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.